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For researchers, scientists, and professionals in drug development, selecting the right genomic
service provider is a critical decision that can significantly impact the quality and efficiency of
their work. This guide offers an objective comparison of Neogen's genomic services with those
of other key players in the market, namely lllumina and Eurofins Genomics. The comparison is
based on available technical specifications, performance data, and service offerings.

. Overview of Genomic Service Providers

Neogen, through its GeneSeek subsidiary, has established a strong presence in the
agrigenomics sector and offers a range of genomic services based on leading technology
platforms.[1][2] Their primary competitors include Illumina, a pioneer and leader in next-
generation sequencing (NGS) technology that also offers its own sequencing services, and
Eurofins Genomics, a major international provider of a wide array of genomic services.[3][4]

Neogen's portfolio is heavily reliant on lllumina’s technology, utilizing their platforms for both
SNP genotyping arrays and sequencing services.[5] A key offering from Neogen is their
GeneSeek® Genomic Profiler (GGP) line of custom and commercial SNP arrays. They have
also partnered with Gencove to offer InfiniSEEK™, a service that combines low-pass whole-
genome sequencing with targeted SNP analysis.

lllumina not only develops and sells sequencing instruments but also provides sequencing
services. They offer fast, high-quality NGS services, including whole-genome sequencing, with
the advantage of using their own cutting-edge technology.
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Eurofins Genomics is known for its extensive range of services, including Sanger sequencing,
next-generation sequencing, and genotyping. They emphasize fast turnaround times, with
offerings like overnight sequencing results for many services.

Il. Quantitative Performance Comparison

Direct, independent, head-to-head comparative studies with extensive quantitative data are not
readily available in the public domain. However, by compiling information from various sources,
we can draw comparisons on key performance indicators.
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Parameter

Neogen

lllumina (Services)

Eurofins Genomics

Primary Technology

lllumina sequencing

and array platforms

lllumina sequencing

platforms

lllumina, Sanger, and
Nanopore sequencing

platforms

Reported Turnaround

Igenity® results: 21-28

business days;

"Short turnaround
times" advertised, but
specific times for
different services are

not publicly detailed.

Sanger sequencing:
Overnight results
available for many
locations. Whole

plasmid sequencing:

Time Genetic abnormality Typically 1 business
Whole genome
results: up to 4 weeks ) day from sample
sequencing can take a ) o
o receipt. Clinical
minimum of 2 weeks ) )
] ] Microarray Service: 5-
due to its complexity. )
10 business days.
A study on their ] o
] ) lllumina’s Infinium ) )
commercial bovine ] ) Publicly available,
genotyping data is N o
SNP arrays showed specific quantitative
] ] expected to have ]
high genotyping data on service
99.5% call rates for S
concordance rates ] ) accuracy is limited.
Reported high-quality samples. ) )
(99.63% to 99.99%). ) ) They emphasize high-
Accuracy/Concordanc o ) Studies comparing i
InfiniISEEK™ is ] ] quality data
e genotyping algorithms

reported to have
>99% genome-wide
concordance with
microarray data in

beef steers.

for Infinium arrays
show accuracies
ranging from 99.2% to
over 99.8%.

generation in their ISO
9001:2015, GLP, and
GMP certified

facilities.

Publicly Available
Pricing

Specific service costs
are not readily
available on their
website and are
typically provided
upon request or
through breed
associations. The
GGP Bovine 100K

The cost of whole-
genome sequencing
has dropped
significantly, with the
potential to reach as
low as $200 per
genome on their latest
machines. Academic

pricing for a lane on a

Sanger sequencing
prices are listed, with
various options
available. DNA/RNA
oligo pricing is also
detailed on their
website. Whole

plasmid sequencing
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array is listed at NovaSeq X Plus can starts at $15 per
$43.00 per sample, range from sample.

GGP Porcine 50K at approximately $1,800

$35.00, and to over $3,000.

InfiniISEEK™ at

$60.00.

lll. Methodologies and Experimental Protocols

Detailed experimental protocols for the specific services offered are proprietary to each
company. However, we can outline a general workflow for a comparative evaluation of
genotyping services.

Experimental Workflow: Comparative Genotyping Array
Performance
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Sample Preparation
1. Standardized Sample Collection
(e.g., blood, tissue) from a cohort with known pedigree.

:

2. DNA Extraction & QC
(Quantification and Purity Assessment)

3. Sample Aliquoting
(Blind distribution to each service provider)

Provider A Provider B Provider C

Genotyping Services

Neogen GGP Array |[€—— Glumina Infinium Arraa —PGurofins Genotyping Servica

Data Analysis and Comparison

4. Raw Data QC
(Call Rate, Cluster Separation)

l

5. Genotype Concordance Analysis
(Comparison of calls for the same sample across platforms)

:

6. Mendelian Error Rate Calculation
(Using known pedigree information)

l

7. Comparison of Performance Metrics
(Accuracy, Call Rate, No-Call Rate)

Click to download full resolution via product page

Caption: Workflow for a comparative evaluation of genotyping array services.
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This workflow outlines the key steps for an independent and objective comparison of
genotyping services. A critical component is the use of a standardized set of samples with
known genetic relationships (e.g., trios) to accurately assess error rates.

IV. Signaling Pathways in Genetic Analysis

While the genomic services themselves do not directly involve signaling pathways, the data
they generate are crucial for elucidating these pathways in biological research. For example,
genome-wide association studies (GWAS), often performed using SNP arrays, can identify
genetic variants associated with diseases that are driven by specific signaling pathways.

Logical Flow: From Genomic Data to Pathway Analysis
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Caption: Logical workflow from genomic data generation to pathway analysis.

V. Concluding Remarks

Choosing a genomic service provider requires a careful evaluation of a project's specific needs
against the offerings of each company.

» Neogen stands out for its strong focus on agrigenomics, offering a variety of specialized
genotyping arrays and the innovative InfiniSEEK™ platform. Their services are well-
integrated with the needs of the livestock industry.

« lllumina offers the advantage of direct access to the latest sequencing technology from the
manufacturer itself, which may be a deciding factor for researchers seeking the highest data
quality and throughput for cutting-edge applications.

» Eurofins Genomics provides a broad spectrum of genomic services with a strong emphasis
on rapid turnaround times, making them an attractive option for projects where speed is a
critical factor.
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For researchers in drug development and other non-agricultural fields, the choice between
these providers will likely depend on the specific technology required (e.g., SNP array vs.
whole-genome sequencing), budget constraints, and the desired turnaround time. It is
recommended to contact each provider directly to obtain detailed quotes and technical
specifications for a given project. The lack of comprehensive, independent comparative data
underscores the importance of conducting small-scale pilot studies to evaluate a provider's
performance before committing to a large-scale project.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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